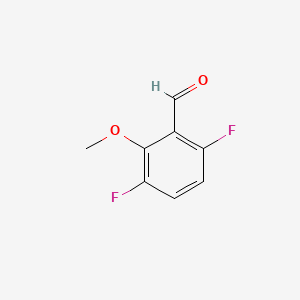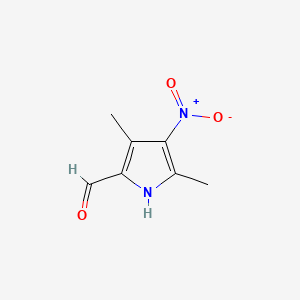
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde (DMNP) is an important organic compound used in the synthesis of a variety of organic compounds. It is a heterocyclic compound with a highly reactive carbonyl group and a pyrrole ring. DMNP is widely used in organic synthesis due to its versatile reactivity and wide range of applications. It is a versatile building block for the synthesis of various compounds and has been found to have many important applications in both scientific research and industrial applications.
Applications De Recherche Scientifique
Pyrrole Derivatives in Medicinal Chemistry
- Results or Outcomes : Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Pyrrole Derivatives in Material Science and Catalysis
- Methods of Application : The synthesis of pyrrole derivatives involves the use of metals, nanomaterials, and complex heterogeneous catalyzed methods .
- Results or Outcomes : The use of pyrrole derivatives in these fields has led to the development of new materials and catalysts .
Pyrrole Derivatives in Anticancer Research
- Application Summary : Pyrrole derivatives have shown potential in anticancer research. For example, a 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing a benzimidazole template has been designed and synthesized for in vitro anticancer studies .
- Methods of Application : The synthesis of these compounds involves various tactical approaches. These methods often involve the combination of different pharmacophores in a pyrrole ring system .
- Results or Outcomes : The synthesized compounds have shown potential in in vitro anticancer studies .
Pyrrole Derivatives in HIV Treatment
- Application Summary : Pyrrole derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
- Methods of Application : The synthesis of these compounds involves various tactical approaches. These methods often involve the combination of different pharmacophores in a pyrrole ring system .
- Results or Outcomes : The use of pyrrole derivatives in these fields has led to the development of new treatments for HIV .
Pyrrole Derivatives in Antifungal Research
- Application Summary : Pyrrole derivatives have shown potential in antifungal research. They are known to inhibit cellular DNA polymerases protein kinases .
- Methods of Application : The synthesis of these compounds involves various tactical approaches. These methods often involve the combination of different pharmacophores in a pyrrole ring system .
- Results or Outcomes : The use of pyrrole derivatives in these fields has led to the development of new treatments for fungal infections .
Pyrrole Derivatives in Antibacterial Research
- Application Summary : Pyrrole derivatives are known to have antibacterial properties .
- Methods of Application : The synthesis of these compounds involves various tactical approaches. These methods often involve the combination of different pharmacophores in a pyrrole ring system .
- Results or Outcomes : The use of pyrrole derivatives in these fields has led to the development of new treatments for bacterial infections .
Propriétés
IUPAC Name |
3,5-dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-6(3-10)8-5(2)7(4)9(11)12/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVLXRNEZYLZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1[N+](=O)[O-])C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648578 | |
| Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | |
CAS RN |
40236-20-2 | |
| Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40236-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine](/img/structure/B1593332.png)
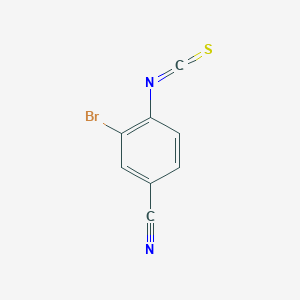

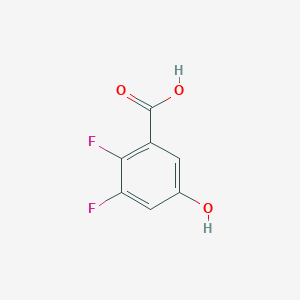
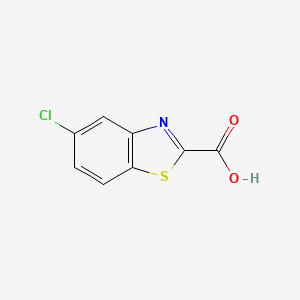

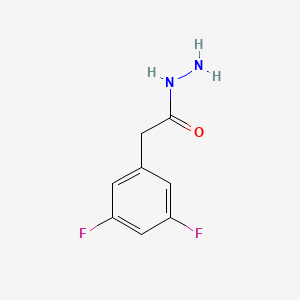
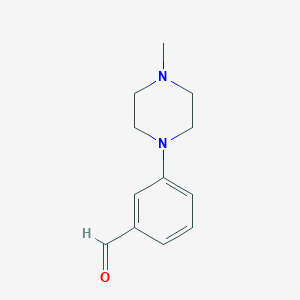
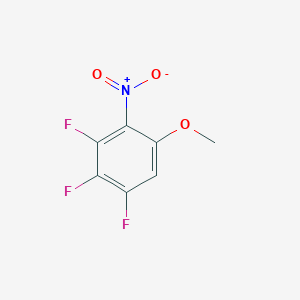
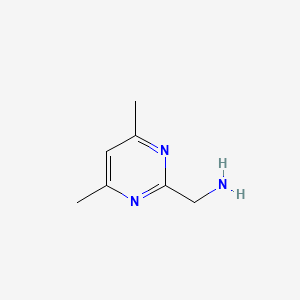
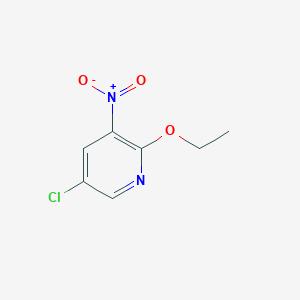
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)
